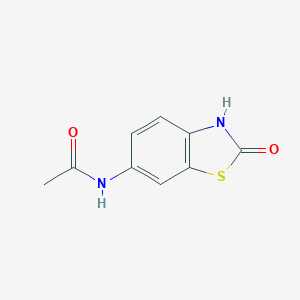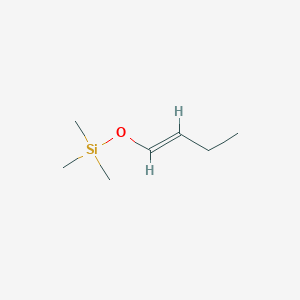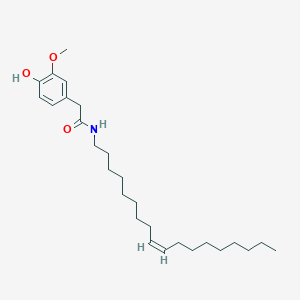
N-oleylhomovanillamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-oleylhomovanillamide (OLHVA) is a synthetic compound that belongs to the class of vanilloids. It is a non-pungent vanilloid that has been synthesized from oleic acid and homovanillic acid. OLHVA has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industry.
Wirkmechanismus
The mechanism of action of N-oleylhomovanillamide is not fully understood. However, it is believed to act on the TRPV1 receptor, which is involved in pain and inflammation. N-oleylhomovanillamide has also been shown to modulate the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-oleylhomovanillamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and oxidative stress. It has also been shown to improve insulin sensitivity, lipid metabolism, and glucose uptake. Additionally, N-oleylhomovanillamide has been shown to enhance cognitive function and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-oleylhomovanillamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It is also stable and easy to handle, which makes it ideal for use in various assays and experiments.
However, N-oleylhomovanillamide also has some limitations for lab experiments. It is relatively expensive to synthesize, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-oleylhomovanillamide. One area of research is to further elucidate its mechanism of action. This could help to identify new therapeutic targets and improve our understanding of its biochemical and physiological effects.
Another area of research is to explore its potential applications in agriculture. N-oleylhomovanillamide has been shown to have insecticidal and fungicidal properties, which could be useful for crop protection. It could also be studied for its potential to improve plant growth and yield.
Finally, N-oleylhomovanillamide could be studied for its potential applications in the food industry. It has been shown to enhance the flavor and aroma of food products and could be used as a natural food additive. Additionally, its antioxidant properties could help to extend the shelf life of food products.
In conclusion, N-oleylhomovanillamide is a synthetic compound that has potential applications in various fields, including medicine, agriculture, and food industry. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Further research is needed to fully understand its potential applications and to identify new therapeutic targets.
Synthesemethoden
The synthesis of N-oleylhomovanillamide involves the reaction between oleic acid and homovanillic acid in the presence of a catalyst. The reaction produces N-oleylhomovanillamide, which is then purified using various techniques, such as chromatography and recrystallization. The synthesis of N-oleylhomovanillamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-oleylhomovanillamide has been extensively studied for its potential applications in various fields. In medicine, N-oleylhomovanillamide has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential to treat various diseases, such as cancer, diabetes, and obesity.
In agriculture, N-oleylhomovanillamide has been shown to have insecticidal and fungicidal properties. It has also been studied for its potential to increase crop yield and improve plant growth.
In the food industry, N-oleylhomovanillamide has been studied for its potential to enhance the flavor and aroma of food products. It has also been shown to have antioxidant properties, which can help to extend the shelf life of food products.
Eigenschaften
CAS-Nummer |
107512-56-1 |
|---|---|
Produktname |
N-oleylhomovanillamide |
Molekularformel |
C27H45NO3 |
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
2-(4-hydroxy-3-methoxyphenyl)-N-[(Z)-octadec-9-enyl]acetamide |
InChI |
InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-27(30)23-24-19-20-25(29)26(22-24)31-2/h10-11,19-20,22,29H,3-9,12-18,21,23H2,1-2H3,(H,28,30)/b11-10- |
InChI-Schlüssel |
JFPHSRCDTFVLLE-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
Synonyme |
N-oleylhomovanillamide N-oleylhomovanillamide, (E)-isomer NE 28345 NE-28345 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



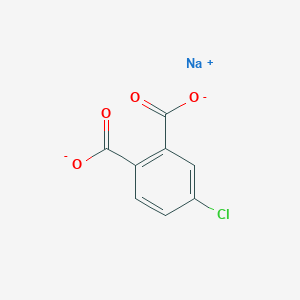
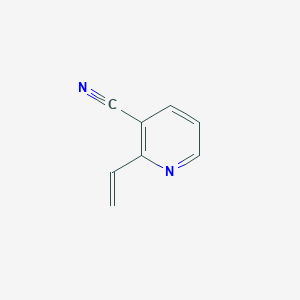
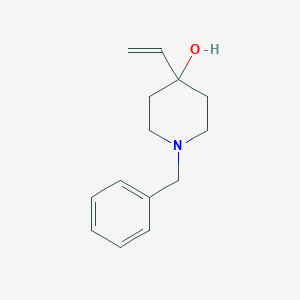
![Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B35504.png)

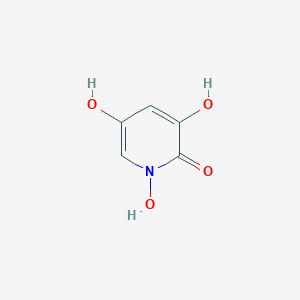
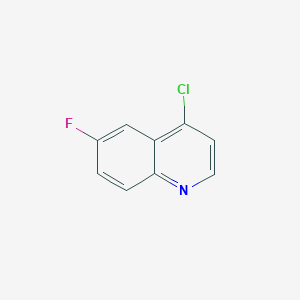
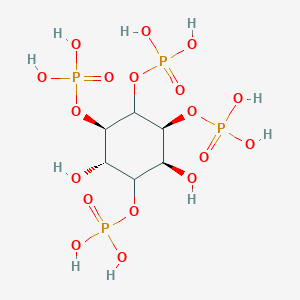
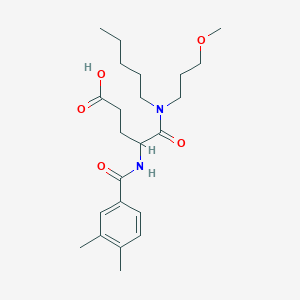
![methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate](/img/structure/B35514.png)
